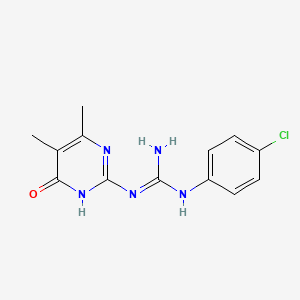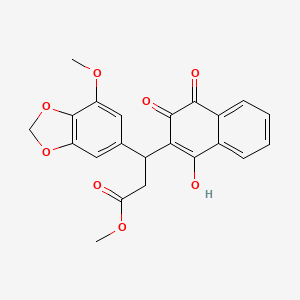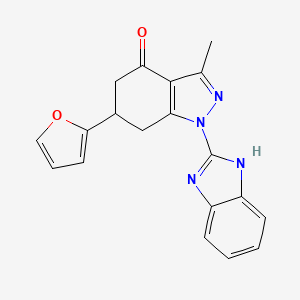![molecular formula C22H24N2O B11036768 (1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036768.png)
(1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex heterocyclic compound with a fused pyrroloquinoline core.
- Its structure features an imine (phenylimino) group, an ethyl substituent, and three methyl groups.
- The compound’s intriguing structure suggests potential biological and chemical significance.
Preparation Methods
- Synthetic routes to this compound involve functionalization of quinoxalin-2(1H)-ones via C–H bond activation.
- Recent advances include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
- Industrial production methods may involve solvothermal or hydrothermal synthesis .
Chemical Reactions Analysis
- It undergoes diverse reactions, including oxidation, reduction, and substitution.
- Common reagents include transition metal catalysts, bases, and electrophiles.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Potential ligand for transition metal coordination compounds.
Biology: Investigated for photophysical properties and as a chemoprobe for hydrogen sulfide detection.
Medicine: Cytotoxic activity against breast adenocarcinoma cells.
Industry: Possible applications in catalysis and materials science.
Mechanism of Action
- The exact mechanism remains context-dependent due to its diverse applications.
- In biological systems, it may interact with specific receptors or enzymes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other quinoxalin-2(1H)-ones and related heterocycles.
- Notable uniqueness lies in its specific substituents and fused pyrroloquinoline core.
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-ethyl-9,11,11-trimethyl-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H24N2O/c1-5-15-11-17-14(2)13-22(3,4)24-20(17)18(12-15)19(21(24)25)23-16-9-7-6-8-10-16/h6-12,14H,5,13H2,1-4H3 |
InChI Key |
ZIBCDVQPZLGYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=NC4=CC=CC=C4)C(=O)N3C(CC2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11036690.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B11036695.png)
![Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11036702.png)

![{4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-(diphenylmethyl)piperazine-1-carbodithioate](/img/structure/B11036713.png)
![4,9,15-trioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaen-12-amine](/img/structure/B11036714.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11036723.png)

![6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione](/img/structure/B11036739.png)
![7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11036754.png)
![methyl (2E)-{4-oxo-2-[(2E)-2-(4,4,6,8,9-pentamethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11036763.png)
![1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B11036769.png)
![dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036774.png)
